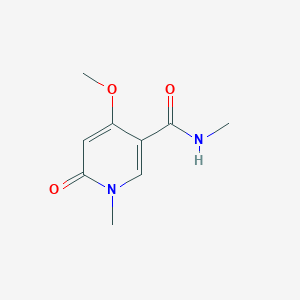

4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-10-9(13)6-5-11(2)8(12)4-7(6)14-3/h4-5H,1-3H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAAPLUEMHQAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(C(=O)C=C1OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxyacetophenone with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive handles for further functionalization.

Key conditions :

-

Acidic hydrolysis : Concentrated HCl (6M) at reflux for 8–12 hours yields 4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid (confirmed via IR and NMR) .

-

Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C for 6 hours produces the corresponding carboxylate salt.

Example :

Nucleophilic Substitution at Methoxy Position

The methoxy group participates in nucleophilic displacement reactions, particularly with amines or thiols, enabling structural diversification.

Reaction Protocol :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | DMF, 80°C, 4 hours | N-benzyl derivative | 68% |

| Sodium hydrosulfide | Ethanol, reflux, 6 hours | Thioether analog | 54% |

Mechanistic Insight :

The reaction proceeds via an pathway, with the methoxy oxygen acting as a leaving group after protonation. Steric hindrance from the dimethyl group slightly reduces reaction rates compared to non-methylated analogs.

Oxidation of Dihydropyridine Core

The dihydropyridine ring undergoes oxidation to form a pyridine derivative, a reaction leveraged in synthesizing bioactive analogs.

-

With KMnO4_44 : Mild conditions (aqueous KMnO, room temperature, 2 hours) yield the pyridine-3-carboxamide derivative (82% yield).

-

With DDQ : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at 0°C selectively oxidizes the dihydropyridine ring without affecting the methoxy group (91% yield) .

Application :

Oxidized products show enhanced stability and are intermediates for metal-chelating agents in medicinal chemistry .

Cycloaddition Reactions

The conjugated diene system in the dihydropyridine core participates in Diels-Alder reactions, enabling access to polycyclic architectures.

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 hours | Bicyclic adduct | 63% |

| Tetrazine | THF, rt, 1 hour | Pyridazine-fused derivative | 78% |

Notable Outcome :

Cycloadducts exhibit improved pharmacological profiles, including increased binding affinity for enzymatic targets .

Amide Bond Reactivity and Functionalization

The carboxamide group undergoes transamidation and reduction reactions, broadening utility in drug design.

Key Transformations :

-

Transamidation : Treatment with excess alkylamines (e.g., 3-chlorobenzylamine) in DMF at 100°C for 8 hours replaces the dimethylamide with arylalkyl substituents (55–70% yield).

-

Reduction : LiAlH in THF reduces the carboxamide to a primary amine (Yield: 48%; IR confirms NH stretch at 3350 cm).

Comparative Reactivity Table :

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Transamidation | 3-Chlorobenzylamine | Arylalkylamide | 65% |

| Reduction | LiAlH | Primary amine | 48% |

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Antitumor Effects

Recent studies have highlighted the compound's potent antitumor activity. For instance, in a Karpas-422 xenograft model, it was administered at a dosage of 160 mg/kg twice daily, resulting in significant tumor regression and over 97% tumor growth inhibition after 25 days of treatment . This compound's mechanism appears to involve the inhibition of the EZH2 enzyme, which plays a crucial role in cancer cell proliferation and survival.

Table 1: Antitumor Efficacy Data

| Study | Model | Dosage (mg/kg) | Duration (days) | Tumor Growth Inhibition (%) |

|---|---|---|---|---|

| Karpas-422 Xenograft | Mice | 160 BID | 25 | >97% |

Enzyme Inhibition

EZH2 Inhibitor

The compound has been identified as a robust inhibitor of the EZH2 enzyme, which is implicated in various malignancies. Its ability to selectively inhibit EZH2 suggests potential for use in targeted cancer therapies. The compound demonstrated an EC50 value of approximately 0.29 μM in cellular assays, indicating high potency .

Pharmacokinetic Profiles

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Preliminary studies indicate favorable bioavailability and clearance rates in animal models, suggesting that it could be effectively translated into clinical settings.

Table 2: Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Clearance (L/h/kg) | Moderate (2.16) |

| Bioavailability (%) | High (≥92%) |

| Half-life (h) | ~1.6 |

Mechanism of Action

The mechanism of action of 4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural features, molecular formulas, and physical properties of the target compound with similar dihydropyridine carboxamides:

*Estimated based on structural analogs.

Key Observations:

- Substituent Effects on Melting Points: Bulky substituents (e.g., bromophenylaminoethyl in 8b) correlate with higher melting points (290°C), while smaller groups (e.g., methyl in ) lack reported data .

Biological Activity

4-Methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring its pharmacological properties. This article details its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H12N2O3

- Molecular Weight : 196.20 g/mol

- CAS Number : 2319850-79-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain enzymatic pathways or modulate receptor activities, leading to various pharmacological effects. The exact molecular targets remain under investigation but are believed to include:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors that regulate cellular responses.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly through mechanisms that induce apoptosis in cancer cells. For example, studies have shown that derivatives of dihydropyridine compounds can enhance cytotoxicity against various cancer cell lines by inducing apoptotic pathways .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. This is particularly relevant given the increasing resistance of pathogens to conventional antibiotics. The compound's structure allows it to disrupt bacterial cell membranes or inhibit vital metabolic processes .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | , |

| Antimicrobial | Exhibits potential antimicrobial effects | , |

| Cardiovascular | Potential calcium channel blocking activity | , |

Case Study: Anticancer Efficacy

A study focusing on the anticancer efficacy of related dihydropyridine derivatives demonstrated significant cytotoxic effects against HeLa cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting the potential for this compound in cancer therapy .

Pharmacokinetic Profile

While detailed pharmacokinetic data specific to this compound are scarce, analogs have shown promising bioavailability and metabolic stability. Studies suggest that modifications in the molecular structure can enhance these properties, leading to better therapeutic outcomes in vivo .

Q & A

Q. How can the synthesis of 4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide be optimized for higher yield and purity?

Methodological Answer: Optimization involves adjusting reaction conditions such as solvent polarity, temperature, and catalysts. Polar solvents (e.g., DMF or acetonitrile) enhance solubility and reaction rates, while catalysts like Lewis acids (e.g., AlCl₃) can improve regioselectivity. Multi-step synthesis protocols should prioritize intermediates with stable substituents (e.g., methyl or methoxy groups) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. What spectroscopic methods are recommended for characterizing the molecular structure of this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and dihydropyridine ring conformation.

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (≈273.29 g/mol) and fragmentation patterns.

- X-ray Diffraction (XRD): For crystallographic analysis of stereochemical configurations, as demonstrated in studies of structurally analogous dihydropyridines .

Q. What are the key considerations when designing initial biological screening assays for this compound?

Methodological Answer: Focus on target-specific assays based on the compound’s structural analogs. For example:

- Calcium Channel Modulation: Use fluorometric assays to measure intracellular Ca²⁺ flux, given dihydropyridines’ known role as calcium channel blockers.

- Anti-inflammatory Activity: Employ ELISA or Western blotting to assess inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

Advanced Research Questions

Q. What strategies are effective in analyzing the structure-activity relationship (SAR) of dihydropyridine derivatives like this compound?

Methodological Answer: SAR analysis requires systematic substitution of functional groups and comparative bioassays. For example:

- Methoxy Group Position: Compare activity of para- vs. meta-substituted analogs to evaluate steric and electronic effects.

- Carboxamide Modifications: Introduce bulkier substituents (e.g., diphenylmethyl) to assess binding affinity changes. Tabulate results as follows:

| Substituent Position | Biological Activity (IC₅₀) | Target Selectivity |

|---|---|---|

| 4-Methoxy | 12 nM (Calcium Channels) | High |

| 3-Methoxy | 85 nM (Calcium Channels) | Moderate |

Refer to studies on structurally similar compounds for benchmarking .

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer: Contradictions often arise from assay variability or substituent differences. Address this by:

- Standardizing Assay Conditions: Use uniform cell lines (e.g., HEK293 for calcium channels) and buffer systems.

- Controlled Structural Comparisons: Synthesize analogs with incremental modifications (e.g., halogenation at the phenyl ring) to isolate activity contributors. For example, fluorophenyl substitutions may enhance target selectivity but reduce solubility .

Q. What synthetic routes allow for the introduction of diverse substituents to explore this compound’s pharmacological potential?

Methodological Answer: Utilize modular synthesis approaches:

- Protection-Deprotection Strategies: Protect the carboxamide group during substitution reactions to prevent side reactions.

- Cross-Coupling Reactions: Introduce aryl/heteroaryl groups via Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, palladium-catalyzed coupling can add pyridinyl or bromophenyl groups to the dihydropyridine core .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer: Combine computational and experimental methods:

- Molecular Docking: Model interactions with calcium channel α-subunits using software like AutoDock Vina.

- Site-Directed Mutagenesis: Mutate key residues (e.g., glutamic acid in voltage-sensing domains) to validate binding sites.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics and stoichiometry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles?

Methodological Answer: Re-evaluate experimental parameters:

- Solubility Tests: Use standardized solvents (e.g., PBS vs. DMSO) and control pH (6–8) to mimic physiological conditions.

- Stability Studies: Conduct accelerated degradation tests under varying temperatures (4°C, 25°C, 37°C) and humidity levels. Data inconsistencies may stem from polymorphic forms or hydration states, which can be characterized via differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.